molecular formula C13H15N3O6 B14412354 Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- CAS No. 86944-32-3

Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)-

Cat. No.: B14412354
CAS No.: 86944-32-3
M. Wt: 309.27 g/mol
InChI Key: HZJGASJBTFXRRZ-UHFFFAOYSA-N
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Description

Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- is a complex organic compound with a unique structure that combines acetamide and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, followed by the introduction of the acetamide and acetyloxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-(6-((acetyloxy)(2-propenyloxy)acetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

86944-32-3

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxo-1-prop-2-enoxyethyl] acetate

InChI

InChI=1S/C13H15N3O6/c1-4-5-21-12(22-8(3)18)11(20)9-6-10(19)16-13(15-9)14-7(2)17/h4,6,12H,1,5H2,2-3H3,(H2,14,15,16,17,19)

InChI Key

HZJGASJBTFXRRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OCC=C)OC(=O)C

Origin of Product

United States

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